methyl 4-[({[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Description
Historical Evolution of 1,2,4-Triazole-Based Compounds
The discovery of 1,2,4-triazole dates to the late 19th century, with systematic investigations into nitrogen-rich heterocycles gaining momentum during the early 20th century. The term "triazole" was first introduced by Bladin in 1885 to describe five-membered aromatic rings containing three nitrogen atoms. Early synthetic efforts focused on the Einhorn–Brunner reaction and Pellizzari reaction, which enabled the production of unsubstituted 1,2,4-triazole from thiosemicarbazide derivatives. By the mid-20th century, researchers recognized the pharmacological potential of this scaffold, leading to the development of antifungal agents such as fluconazole and itraconazole in the 1980s.
The structural versatility of 1,2,4-triazole derivatives facilitated their adoption in diverse applications, including coordination chemistry, where triazolate ligands exhibit robust bridging capabilities. Industrial applications emerged with derivatives like urazole (3,5-dihydroxy-1,2,4-triazole), which became a key blowing agent in polymer manufacturing. Recent advances in green chemistry have highlighted 1,2,4-triazoles as frameworks for high-energy materials (HEMs), owing to their nitrogen-rich composition and thermal stability.
Table 1: Historical Milestones in 1,2,4-Triazole Chemistry
Structural Significance of the 1,2,4-Triazole Scaffold in Heterocyclic Chemistry
The 1,2,4-triazole ring system is characterized by a planar, aromatic structure with six π-electrons delocalized across the ring. All atoms exhibit sp² hybridization, contributing to the molecule’s rigidity and stability. Key structural features include:
- Amphoteric Nature : The triazole nitrogen atoms enable both protonation (pK~a~ ≈ 2.45) and deprotonation (pK~a~ ≈ 10.26), allowing pH-dependent reactivity.
- Tautomerism : While 1,2,4-triazole exists theoretically in 1H- and 4H-tautomeric forms, the 1H-tautomer dominates due to lower energy, though substituents can shift this equilibrium.
- Coordination Capacity : The triazolate anion (C~2~N~3~H~2~^-^) serves as a versatile ligand, forming stable complexes with transition metals through N-donor sites.
These properties make 1,2,4-triazole indispensable in drug design. For example, the antifungal activity of fluconazole arises from its ability to coordinate lanosterol 14α-demethylase’s heme iron, disrupting ergosterol synthesis. In the target compound, the 4-fluorophenyl and sulfanylacetyl groups enhance lipophilicity and metabolic stability, critical for bioavailability.
Systematic Nomenclature and Classification of 4H-1,2,4-Triazole Derivatives
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 1,2,4-triazole derivatives follows hierarchical substitution rules. The parent compound, 4H-1,2,4-triazole, is numbered such that the first nitrogen occupies position 1, followed by positions 2 and 4 for subsequent nitrogens. Substituents are assigned locants based on this numbering.
For the compound methyl 4-[({[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate:
- The core is 4H-1,2,4-triazole with substituents at positions 3, 4, and 5.
- Position 4 bears an amino group (-NH~2~).
- Position 5 is substituted with a 4-fluorophenyl group.
- Position 3 features a sulfanylacetyl (-S-CH~2~CO-) moiety, which connects to a 4-aminobenzoate ester.
Table 2: Classification of 4H-1,2,4-Triazole Derivatives
This systematic approach enables precise communication of structural features, guiding synthetic strategies and structure-activity relationship (SAR) studies. The target compound’s classification as a 4-amino-5-aryl-3-thioether derivative places it within a cohort of molecules investigated for antimicrobial and anticancer potentials.
Properties
Molecular Formula |
C18H16FN5O3S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
methyl 4-[[2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H16FN5O3S/c1-27-17(26)12-4-8-14(9-5-12)21-15(25)10-28-18-23-22-16(24(18)20)11-2-6-13(19)7-3-11/h2-9H,10,20H2,1H3,(H,21,25) |
InChI Key |
VIDHMPWGUFPTBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazide and Carbonyl Precursors
A common route involves the reaction of a hydrazide with a carbonyl compound. For example:
-
Esterification : 4-Fluorobenzoic acid is esterified with methanol under acidic conditions (e.g., H₂SO₄) to yield methyl 4-fluorobenzoate.
-
Hydrazide Formation : The ester is converted to a hydrazide via hydrazinolysis (hydrazine hydrate in methanol under reflux).
-
Cyclization : The hydrazide reacts with a carbonyl compound (e.g., phenyl isothiocyanate) to form a thiosemicarbazide intermediate, followed by cyclization in basic media (e.g., NaOH) to generate the triazole ring.
Key Reaction Conditions :
Alternative Methods
For substituted triazoles, Buchwald–Hartwig amination or cross-coupling reactions may be employed, though these are less commonly reported for thiol-containing derivatives.
Introduction of the Sulfanyl-Acetyl Group
The thiol group (-SH) in the triazole intermediate undergoes nucleophilic substitution to form the sulfanyl-acetyl linkage.
Reaction with Chloroacetyl Chloride
The thiol reacts with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to yield 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl sulfanyl acetyl chloride .
Reaction Protocol :
-
Base Activation : K₂CO₃ is added to a dry acetone solution of the triazole thiol.
-
Acyl Chloride Addition : Chloroacetyl chloride is introduced dropwise, followed by stirring at reflux for 5 hours.
Key Data :
Coupling with Methyl 4-Aminobenzoate
The sulfanyl-acetyl chloride intermediate is coupled with methyl 4-aminobenzoate to form the final compound.
Amide Bond Formation
The amino group of methyl 4-aminobenzoate attacks the acyl chloride, forming an amide bond.
Reaction Mechanism :
-
Substitution : The chlorine atom in the acyl chloride is displaced by the amine, releasing HCl.
-
Base Neutralization : Excess K₂CO₃ absorbs HCl, driving the reaction to completion.
Optimized Conditions :
| Parameter | Value | Reference |
|---|---|---|
| Solvent | Anhydrous acetone | |
| Base | K₂CO₃ (2 equiv) | |
| Reaction Time | 5–6 hours at reflux | |
| Yield | ~65% |
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel column chromatography using hexane:ethyl acetate (4:1).
Spectroscopic Analysis
FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch), and ~1250 cm⁻¹ (C-N stretch).
¹H NMR : Signals for aromatic protons (~7.4–8.2 ppm), methyl ester (-OCH₃, ~3.8 ppm), and acetyl (-CH₂-, ~3.5 ppm).
Mass Spectrometry : Molecular ion peak at m/z 413.5 (C₁₉H₁₉N₅O₄S).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Chemistry
Methyl 4-[({[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various reactions:
- Synthesis of Triazole Derivatives : The compound can be used as a precursor in the synthesis of other triazole-based compounds that may exhibit enhanced biological activity.
- Reagent in Organic Reactions : It acts as a reagent in nucleophilic substitutions and coupling reactions, facilitating the development of novel chemical entities.
Biology
Research into the biological activities of this compound has revealed potential applications in pharmacology:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
- Antifungal Properties : Its efficacy against fungal strains is being investigated, which could lead to new treatments for fungal infections.
- Anticancer Research : The compound's structural features are being explored for their ability to inhibit cancer cell proliferation. In vitro studies have shown promising results against several cancer cell lines.
Medicine
The therapeutic potential of this compound is under investigation:
- Targeted Drug Development : Ongoing research aims to elucidate its mechanism of action at the molecular level, identifying specific targets within cancer or microbial pathways.
- Clinical Trials : Some derivatives are being evaluated in clinical settings for their safety and efficacy as potential therapeutic agents.
Industry
The compound has implications beyond the laboratory:
- Agrochemicals : Its biological activity suggests potential use in developing new agrochemicals that can protect crops from pests and diseases.
- Material Science : The unique properties of the compound may lead to applications in creating novel materials with specific functionalities.
Case Studies
Several studies have documented the applications of this compound:
- Anticancer Activity Study : A recent study evaluated various derivatives of triazole compounds against human tumor cell lines and found significant cytotoxic effects at low micromolar concentrations .
- Antimicrobial Efficacy Research : Investigations into its antimicrobial properties have demonstrated effective inhibition against both bacterial and fungal strains .
Mechanism of Action
The mechanism of action of methyl 4-[({[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
- Electron-Withdrawing Groups (e.g., -F, -Cl): Chlorophenyl and fluorophenyl analogs exhibit enhanced antimicrobial activity due to increased electrophilicity, improving interactions with microbial targets .
- Steric Effects: Ethyl substituents () may reduce solubility but improve stability, as seen in benzamide derivatives .
- Hybrid Structures: Compounds with benzotriazole or pyridine moieties () show broader activity spectra, suggesting that heterocyclic extensions enhance target binding .
Physicochemical Properties
Mechanistic Insights
- Antimicrobial Action: Triazole derivatives disrupt microbial cell walls via inhibition of ergosterol biosynthesis (fungi) or DNA gyrase (bacteria) .
- Anti-inflammatory Activity: Schiff base derivatives () and electron-deficient triazoles (e.g., nitro-substituted) scavenge reactive oxygen species (ROS), reducing oxidative stress .
Biological Activity
Methyl 4-[({[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 401.4 g/mol. Its IUPAC name is methyl 4-[[2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate. The structure includes a triazole ring, a fluorophenyl group, and a benzoate ester, which contribute to its unique biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.4 g/mol |
| IUPAC Name | methyl 4-[[2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
| InChI Key | VIDHMPWGUFPTBZ-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and fungi. In vitro studies have shown that this compound effectively inhibits the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The compound has also been evaluated for anticancer activity. In studies involving human cancer cell lines (e.g., MCF-7 for breast cancer and HCT-116 for colorectal cancer), this compound demonstrated cytotoxic effects. The mechanism appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of cell signaling pathways associated with cell growth and survival .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole moiety may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways.
- Receptor Modulation : The compound could bind to receptors that regulate cellular proliferation and apoptosis.
- Signal Transduction Pathways : It influences pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell survival and proliferation .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. Results showed a significant reduction in microbial load in treated groups compared to controls, indicating its potential as a therapeutic agent against infections caused by resistant strains .
Study 2: Anticancer Activity
In another study focusing on anticancer properties, the compound was administered to mice bearing xenograft tumors derived from human breast cancer cells. The results demonstrated a marked reduction in tumor size compared to untreated controls, supporting the hypothesis that this compound can act as an effective anticancer agent .
Q & A
Q. What are the optimal synthetic routes for methyl 4-[({[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate, and how are intermediates characterized?
- Methodological Answer : The synthesis involves a multi-step process:
Triazole ring formation : React 4-fluorophenylhydrazine with carbon disulfide and KOH to form hydrazinecarbodithioate, followed by cyclization with hydrazine hydrate .
Amino group introduction : Treat the triazole intermediate with nitrous acid to introduce the amino group at the 4-position.
Sulfanylacetyl group addition : React with chloroacetyl chloride under basic conditions .
Final coupling : Use dicyclohexylcarbodiimide (DCC) to couple the sulfanylacetyl intermediate with methyl 4-aminobenzoate .
Q. What biological activities have been preliminarily identified for this compound, and what assays are used for screening?
- Methodological Answer : Initial studies suggest enzyme inhibition (e.g., kinases, proteases) and antimicrobial activity against Gram-positive bacteria.
- Assays :
- Enzyme inhibition : Fluorescence-based assays with IC determination .
- Antimicrobial screening : Broth microdilution (MIC values) per CLSI guidelines .
- Mechanistic insights : The triazole ring interacts with catalytic sites, while the fluorophenyl group enhances binding specificity via hydrophobic interactions .
Advanced Research Questions
Q. How do computational models predict the interaction of this compound with biological targets, and what validation methods are employed?
- Methodological Answer : Docking studies (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes like COX-2 or bacterial dihydrofolate reductase.
Q. How can contradictory data on the compound’s reactivity (e.g., oxidation vs. reduction pathways) be resolved?
- Methodological Answer : Contradictions arise from solvent polarity and pH effects:
- Oxidation (sulfanyl → sulfone) : Dominant in polar aprotic solvents (e.g., DMSO) with HO as oxidant .
- Reduction (nitro → amino) : Requires acidic conditions (e.g., Sn/HCl) and is suppressed in basic media .
- Resolution : Use LC-MS to track reaction pathways and isolate intermediates under controlled conditions .
Q. What strategies optimize yield and purity during large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Flow chemistry : Reduces reaction time and improves consistency (e.g., continuous triazole cyclization at 80°C) .
- Purification : Gradient HPLC (C18 column, acetonitrile/water) removes sulfoxide byproducts .
- Byproduct mitigation : Add antioxidants (e.g., BHT) to prevent sulfanyl group oxidation during storage .
Comparative and Structural Analysis
Q. How does the 4-fluorophenyl substituent influence bioactivity compared to analogs with ethoxyphenyl or chlorophenyl groups?
- Methodological Answer :
- Fluorophenyl : Enhances metabolic stability and binding affinity (logP ~2.8) due to electronegativity and hydrophobic effects .
- Ethoxyphenyl analogs : Higher logP (~3.5) increases membrane permeability but reduces solubility .
- Chlorophenyl analogs : Improved antibacterial activity (MIC 8 µg/mL vs. 16 µg/mL for fluorophenyl) but higher cytotoxicity .
Q. What spectroscopic techniques are critical for distinguishing stereoisomers or tautomeric forms of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
